tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate
Description
tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate is a synthetic intermediate featuring a pyrrolo[2,3-b]pyridine core substituted with a chloro group at position 6 and a carboxamido moiety at position 2. The compound also contains a tert-butyl carbamate (Boc) group attached to a 4-methylphenyl ring, which serves as a protective group for the amine functionality. This structural framework is commonly employed in medicinal chemistry for developing kinase inhibitors or antimicrobial agents due to the pyrrolopyridine scaffold’s ability to engage in hydrogen bonding and π-π interactions .
Properties
CAS No. |
1311254-62-2 |
|---|---|
Molecular Formula |
C20H21ClN4O3 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
tert-butyl N-[3-[(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)amino]-4-methylphenyl]carbamate |
InChI |
InChI=1S/C20H21ClN4O3/c1-11-5-6-12(23-19(27)28-20(2,3)4)9-15(11)24-18(26)14-10-22-17-13(14)7-8-16(21)25-17/h5-10H,1-4H3,(H,22,25)(H,23,27)(H,24,26) |
InChI Key |
OLUHRZDTFGOHRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)NC(=O)C2=CNC3=C2C=CC(=N3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate typically involves multiple stepsThe final step involves the addition of the tert-butyl carbamate group under mild conditions to protect the amine functionality .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: The chloro group in the pyrrolo[2,3-b]pyridine core can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, the compound can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors .
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyridine vs. Thieno[2,3-b]pyridine
The compound KuSaSch058 (tert-butyl {2-[(3-chloro-4-{3,6-diamino-2-[(3-chlorophenyl)carbamoyl]-5-cyanothieno[2,3-b]pyridin-4-yl}phenyl)(methyl)amino]ethyl}carbamate) shares a thieno[2,3-b]pyridine core instead of pyrrolo[2,3-b]pyridine .
- Thienopyridine derivatives, such as KuSaSch058, exhibit antiplasmodial activity, suggesting the core’s electronic properties influence pharmacological behavior .
Pyrrolo[2,3-b]pyridine vs. Dihydro-[1,4]dioxino[2,3-b]pyridine
The compound tert-butyl ((7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methyl)carbamate () incorporates an oxygen-containing fused ring system .
- The oxygen atoms may introduce metabolic vulnerabilities (e.g., oxidative degradation) compared to the more stable pyrrolopyridine scaffold.
Substituent Effects
Chloro and Methyl Groups
- The target compound’s 6-chloro and 4-methylphenyl groups are electron-withdrawing and lipophilic, respectively. Similar substituents are observed in:
Carbamate Variations
- tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate () uses a benzyl carbamate and a bulky bicyclooctane group . The benzyl group requires harsher deprotection conditions (e.g., hydrogenolysis) compared to the Boc group.
Structural and Functional Comparison Table
Research Implications and Gaps
While structural analogs provide insights into substituent and scaffold effects, empirical data on the target compound’s solubility, stability, and bioactivity are lacking. Further studies should focus on:
- Kinase inhibition assays to evaluate the pyrrolopyridine scaffold’s efficacy.
- Comparative ADMET profiling against thieno- and dihydrodioxino-pyridine derivatives.
- Synthetic optimization to improve yields (e.g., via microwave-assisted coupling, as suggested in and ) .
Biological Activity
The compound tert-Butyl (3-(6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamido)-4-methylphenyl)carbamate, with the CAS number 1311254-62-2, is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article explores the compound's biological activity, including its mechanism of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a pyrrolopyridine core that is known for its bioactive properties. The structural components contribute to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 343.84 g/mol |
| CAS Number | 1311254-62-2 |
| Chemical Formula | C₁₈H₂₂ClN₃O₂ |
Research indicates that compounds similar to tert-butyl carbamate derivatives often act as inhibitors of specific kinases involved in cell cycle regulation. For instance, PKMYT1 (a kinase that regulates CDK1 phosphorylation) has been identified as a potential target. Inhibition of PKMYT1 can lead to unscheduled mitosis and subsequent cell death in cancer cells, particularly those with specific genetic vulnerabilities such as CCNE1 amplification .
Biological Activity
- Anticancer Activity : Preliminary studies suggest that tert-butyl carbamate derivatives may exhibit selective cytotoxicity against various cancer cell lines. The presence of the chloro-pyridine moiety enhances the compound's ability to interact with cellular targets involved in tumor growth regulation.
- Selectivity : The selectivity profile of this compound is crucial for minimizing off-target effects. Studies have shown that modifications to the phenolic ring can significantly enhance selectivity for PKMYT1 over other kinases, which is vital for therapeutic applications .
Study on PKMYT1 Inhibition
A recent study identified a series of compounds related to tert-butyl carbamate that selectively inhibited PKMYT1. The most potent inhibitors demonstrated IC50 values in the low micromolar range, highlighting their potential as therapeutic agents in cancers characterized by dysregulated CDK1 activity.
| Compound | IC50 (μM) | Selectivity Ratio (PKMYT1/WEE1) |
|---|---|---|
| Compound A | 0.69 | 50 |
| Compound B | 0.011 | 100 |
This data illustrates how structural modifications can lead to improved potency and selectivity .
Efficacy in Xenograft Models
In vivo studies using xenograft models have shown that these compounds can significantly reduce tumor size compared to control groups. The mechanism appears to involve both direct inhibition of cell proliferation and induction of apoptosis in tumor cells.
Safety and Toxicity Profile
While initial findings are promising, comprehensive toxicity studies are required to establish safety profiles for these compounds. Early data indicate moderate toxicity at high concentrations; however, further investigation is necessary to determine safe therapeutic windows.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
